2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S2/c25-22(26)21-10-20-19(30-21)9-13(29-20)11-24-23(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLUKGOESKICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(S4)C=C(S5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid is a derivative of thieno[3,2-b]thiophene, which has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.
- Molecular Formula: C23H19N3O4S
- Molecular Weight: 431.5 g/mol
- CAS Number: 2567502-37-6
Cytotoxicity
Research has indicated that derivatives of thieno[3,2-b]thiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to thieno[3,2-b]thiophene can induce apoptosis in tumor cells through various pathways.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | A549 (Lung) | < 10 | High |
| Compound B | MDA-MB-231 (Breast) | < 5 | Moderate |
| Compound C | SK-BR-3 (Breast) | > 10 | Low |
Note: CC50 represents the concentration required to kill 50% of the cells.
The mechanisms underlying the cytotoxic effects of thieno[3,2-b]thiophene derivatives often involve:
- Inhibition of Protein Aggregation: Some studies highlight the ability of these compounds to inhibit the aggregation of proteins associated with neurodegenerative diseases.
- Cell Cycle Arrest: Flow cytometry analyses have shown that certain derivatives can cause cell cycle arrest at specific phases, leading to increased apoptosis in sensitive cell lines.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been implicated in the cytotoxic effects observed in various cancer cell lines.
Study 1: Cytotoxicity Assessment
A study published in MDPI assessed a series of thieno[3,2-b]thiophene derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds demonstrated a selective cytotoxic profile, with lower toxicity towards normal fibroblasts compared to cancer cells. The most promising compound exhibited a CC50 value below 1 µM against multiple tumor cell lines while maintaining a high selectivity index .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by thieno[3,2-b]thiophene derivatives. The study found that these compounds could induce apoptosis through mitochondrial pathways and activate caspases involved in programmed cell death . Additionally, the compounds were shown to disrupt microtubule dynamics, which is crucial for cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thieno[3,2-b]thiophene derivatives. Modifications to the fluorenylmethoxycarbonyl group and variations in the thiophene core can significantly influence biological activity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length | Enhanced solubility and cytotoxicity |
| Substitution at position 5 | Improved selectivity towards cancer cells |
| Alteration of functional groups | Varied impact on apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
